7-Hydroxy Quetiapine

Catalog No.
S596456
CAS No.
139079-39-3
M.F
C₂₁H₂₅N₃O₃S
M. Wt
399.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy Quetiapine

CAS Number

139079-39-3

Product Name

7-Hydroxy Quetiapine

IUPAC Name

6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol

Molecular Formula

C₂₁H₂₅N₃O₃S

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2

InChI Key

VEGVCHRFYPFJFO-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42

Synonyms

2-(2-(7-hydroxy-4-dibenzo(b,f)(1,4)thiazepine-11-yl-1-piperazinyl)ethoxy)ethanol, 7-hydroxy ICI 204636

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42

As a Metabolite of Quetiapine:

7-Hydroxy Quetiapine is primarily studied in the context of its role as a metabolite of the antipsychotic drug Quetiapine []. When Quetiapine is administered, the body breaks it down into various metabolites, including 7-Hydroxy Quetiapine.

Pharmacokinetic Studies:

Research has explored the pharmacokinetic properties of 7-Hydroxy Quetiapine, investigating its absorption, distribution, metabolism, and excretion. Studies have been conducted in animals, such as guinea pigs, to understand the time course of 7-Hydroxy Quetiapine in blood and hair roots after Quetiapine administration [].

Metabolic Pathways:

Research has also investigated the metabolic pathways involved in the formation of 7-Hydroxy Quetiapine. This includes identifying the specific enzymes responsible for its conversion from Quetiapine's active metabolite, N-desalkylquetiapine [].

7-Hydroxy Quetiapine is a significant metabolite of the antipsychotic drug quetiapine, which is primarily used to treat schizophrenia and bipolar disorder. The compound has the chemical formula C21H25N3O3SC_{21}H_{25}N_{3}O_{3}S and is recognized for its pharmacological activity, contributing to the therapeutic effects of quetiapine. It is produced through metabolic processes in the liver, primarily via the action of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 .

7-Hydroxy Quetiapine itself is not thought to have a significant direct pharmacological effect. However, it contributes to the overall therapeutic effect of quetiapine by acting as a metabolite. It is believed to share some of quetiapine's mechanisms of action, including antagonism of dopamine and serotonin receptors in the brain [].

The primary chemical reaction involving 7-Hydroxy Quetiapine is its formation from quetiapine through hydroxylation. This reaction occurs in the liver and involves the following steps:

  • Hydroxylation of Quetiapine: Quetiapine undergoes metabolic conversion facilitated by enzymes such as CYP2D6, resulting in the formation of 7-Hydroxy Quetiapine.
  • Further Metabolism: 7-Hydroxy Quetiapine can undergo additional metabolic pathways, including conjugation and oxidation, to form various other metabolites .

7-Hydroxy Quetiapine exhibits pharmacological activity similar to quetiapine but with distinct receptor binding profiles. It acts primarily as an antagonist at several neurotransmitter receptors, including:

  • Dopamine Receptors: It shows affinity for dopamine D2 receptors, which is crucial for its antipsychotic effects.
  • Serotonin Receptors: The compound also interacts with serotonin receptors, particularly 5-hydroxytryptamine receptor 2A and 5-hydroxytryptamine receptor 2C, contributing to its mood-stabilizing properties .

The biological activity of 7-Hydroxy Quetiapine may influence its efficacy and side effect profile compared to quetiapine.

  • Metabolic Pathway Simulation: Utilizing liver microsomes or recombinant enzymes like CYP2D6 to mimic the metabolic conversion of quetiapine.
  • Chemical Synthesis: Although less common, synthetic methods can involve hydroxylation of quetiapine derivatives under controlled conditions using oxidizing agents .

7-Hydroxy Quetiapine serves as a crucial biomarker in pharmacokinetic studies and forensic toxicology. Its applications include:

  • Therapeutic Monitoring: Measuring levels of 7-Hydroxy Quetiapine can help assess adherence to quetiapine therapy and optimize dosing regimens.
  • Forensic Analysis: It is often analyzed in biological samples (e.g., blood, hair) to investigate cases of drug overdose or misuse involving quetiapine .

Interaction studies involving 7-Hydroxy Quetiapine focus on its pharmacokinetic and pharmacodynamic interactions with other drugs. Key findings include:

  • Drug Metabolism: The presence of other medications can influence the metabolism of quetiapine and its metabolites, potentially altering the levels of 7-Hydroxy Quetiapine.
  • Receptor Interactions: Studies indicate that 7-Hydroxy Quetiapine may enhance or inhibit the effects of other psychoactive substances through competitive or non-competitive binding at neurotransmitter receptors .

Several compounds share structural or functional similarities with 7-Hydroxy Quetiapine. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityPharmacological ActionUnique Feature
NorquetiapineSimilar backboneAntipsychoticActive metabolite with different receptor affinity
OlanzapineSimilar piperazine ringAntipsychoticDistinct side effect profile
RisperidoneSimilar receptor targetsAntipsychoticDifferent mechanism of action

While all these compounds are antipsychotics, 7-Hydroxy Quetiapine's unique metabolic pathway and receptor binding profile distinguish it from others in terms of efficacy and safety .

XLogP3

1.8

UNII

LO2PHD1746

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

139079-39-3

Dates

Modify: 2023-08-15

Explore Compound Types